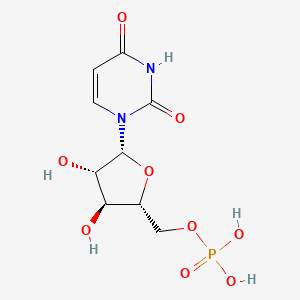

Uracil arabinose-5'-phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-06-8 | |

| Record name | Uracil arabinotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URACIL ARABINOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Metabolism, and Therapeutic Implications of Arabinose-Containing Uracil Nucleotides

Abstract

Arabinose-containing nucleotides, particularly those with a uracil base, represent a class of molecules with significant implications in pharmacology and biochemistry. While an endogenous role for uracil arabinose-5'-phosphate (Ura-ara-5'-P) is not established, the study of synthetic arabinose-uracil nucleosides and their phosphorylated derivatives is crucial for the development of antiviral and anticancer therapies. This guide provides a comprehensive overview of the synthesis, metabolic fate, and mechanisms of action of these compounds, with a focus on their relevance to drug development professionals, researchers, and scientists. We will delve into the enzymatic and chemical synthesis strategies, their intracellular metabolism, particularly in the context of chemotherapeutic agents like cytarabine (ara-C), and their potent inhibitory effects on cellular and viral polymerases. This document also provides detailed experimental protocols and visual workflows to facilitate further research in this critical area of medicinal chemistry.

Introduction: The Significance of Arabinose-Containing Nucleotides

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. The modification of the sugar moiety of a nucleoside can dramatically alter its biological activity, often by conferring resistance to metabolic enzymes or by changing its interaction with target proteins. The substitution of ribose with its 2'-epimer, arabinose, is a key example of such a modification.

Arabinose-containing nucleosides, or arabinosides, exhibit unique stereochemistry that influences their recognition by cellular enzymes involved in nucleotide metabolism and nucleic acid synthesis. This guide focuses on uracil-containing arabinosides and their phosphorylated forms, which are of particular interest due to their structural similarity to natural pyrimidine nucleotides and their role as metabolites of important chemotherapeutic drugs.

The primary focus of this guide will be on 1-β-D-arabinofuranosyluracil (Ara-U) and its phosphorylated derivatives, including this compound (Ura-ara-5'-P or ara-UMP), uracil arabinose-5'-diphosphate (ara-UDP), and uracil arabinose-5'-triphosphate (ara-UTP). While ara-U is a major metabolite of the leukemia drug cytarabine (ara-C), its phosphorylated forms have been shown to have cytotoxic effects in their own right.[1] Understanding the complete metabolic and functional landscape of these molecules is therefore critical for optimizing existing therapies and designing new ones.

Synthesis of Arabinose-Containing Uracil Nucleotides

The generation of arabinose-containing uracil nucleotides for research and therapeutic purposes can be achieved through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis

Multi-enzyme cascade reactions offer a highly specific and efficient method for synthesizing arabinosides.[2] A common strategy involves the use of nucleoside phosphorylases (NPs) and phosphopentomutases (PPMs) to convert a readily available nucleoside into the desired arabinoside.[2]

A key precursor for the enzymatic synthesis of arabinosides is D-arabinose 5-phosphate (A5P). In bacterial systems, A5P is an intermediate in the biosynthesis of lipopolysaccharides and is generated from ribulose 5-phosphate through the action of D-arabinose 5-phosphate isomerase (API).[2]

Experimental Protocol 1: Enzymatic Synthesis of Arabinofuranosyluracil (Ara-U)

This protocol describes a one-pot enzymatic synthesis of Ara-U from a simple sugar source and uracil, leveraging a cascade of enzymes.

Materials:

-

Glucose-6-phosphate (G6P)

-

Uracil

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

6-phosphogluconate dehydrogenase (6PGDH)

-

Phosphopentomutase (PPM)

-

D-arabinose 5-phosphate isomerase (API)

-

Nucleoside phosphorylase (NP) with activity towards uracil

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

HPLC system for product analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing G6P (starting substrate), uracil, and NADP+ in the reaction buffer.

-

Enzyme Addition: Add the enzymes G6PD, 6PGDH, PPM, API, and NP to the reaction mixture. The precise concentrations of each enzyme should be optimized for maximal yield.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a defined period (e.g., 2-4 hours).

-

Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

-

Analysis: Centrifuge the quenched reaction to pellet the denatured enzymes. Analyze the supernatant for the presence of Ara-U using a reversed-phase HPLC method.[3]

Causality: This cascade mimics and combines elements of the pentose phosphate pathway and nucleoside salvage pathways.[2] G6PD and 6PGDH convert G6P to ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate by API. PPM and NP then catalyze the conversion of D-arabinose-5-phosphate and uracil into Ara-U.

Chemical Synthesis

Chemical synthesis provides a versatile alternative for producing arabinose-containing uracil nucleotides and their analogues, especially those with modifications not achievable through enzymatic routes. A common approach involves the coupling of a protected arabinose derivative with a uracil derivative, followed by phosphorylation and deprotection steps.

Diagram 1: Generalized Chemical Synthesis Workflow for Ura-ara-5'-P

Caption: A generalized workflow for the chemical synthesis of this compound.

Metabolism of Arabinose-Containing Uracil Nucleotides in Cells

The primary context for the cellular metabolism of arabinose-containing uracil nucleotides is in cancer chemotherapy, specifically with the drug cytarabine (ara-C). Ara-C is a cornerstone in the treatment of acute myeloid leukemia (AML).[4]

Upon entering the cell, ara-C is a substrate for a series of enzymatic reactions. A major metabolic fate of ara-C is its deamination by cytidine deaminase to form arabinofuranosyluracil (Ara-U).[1] Ara-U can then be phosphorylated by cellular kinases to form ara-UMP, ara-UDP, and ultimately ara-UTP.[1]

Diagram 2: Metabolic Pathway of Cytarabine (ara-C) to Ara-UTP

Caption: The metabolic conversion of ara-C to Ara-U and its subsequent phosphorylation.

While the primary cytotoxic effects of ara-C are attributed to its triphosphate form, ara-CTP, which is incorporated into DNA and inhibits DNA synthesis, there is evidence that ara-UTP also contributes to cytotoxicity.[1][5]

Biological Role and Mechanism of Action

The biological effects of arabinose-containing uracil nucleotides are primarily observed in the context of their triphosphate form, ara-UTP, acting as an inhibitor of various cellular and viral polymerases.

Inhibition of DNA Polymerases

Analogues of ara-UTP have been synthesized and shown to be potent inhibitors of DNA polymerase alpha.[6] The mechanism of inhibition is often competitive with the natural substrate, deoxythymidine triphosphate (dTTP).[6] The altered stereochemistry of the arabinose sugar likely interferes with the proper positioning of the incoming nucleotide in the active site of the polymerase, thereby stalling DNA replication.

Antiviral Activity

Arabinose-containing nucleotides have also been investigated as antiviral agents. For instance, arabinose-UTP (ara-UTP) has been shown to inhibit viral RNA polymerases.[7] Upon incorporation into the growing RNA chain, the arabinose sugar moiety can cause conformational changes that lead to polymerase pausing and termination of viral replication.[7]

Table 1: Comparison of Arabinose-Containing Nucleotides and Their Natural Counterparts

| Feature | Natural Nucleotide (e.g., UMP, dTMP) | Arabinose-Containing Nucleotide (e.g., ara-UMP) |

| Sugar Moiety | Ribose or Deoxyribose | Arabinose |

| Stereochemistry | 2'-hydroxyl in ribose is cis to the 3'-hydroxyl | 2'-hydroxyl in arabinose is trans to the 3'-hydroxyl |

| Metabolic Stability | Substrate for normal metabolic pathways | Can be resistant to or a poor substrate for some enzymes |

| Polymerase Substrate | Efficiently incorporated into RNA or DNA | Can be a poor substrate or an inhibitor of polymerases[7] |

Analytical Methodologies for Detection and Quantification

The study of arabinose-containing uracil nucleotides necessitates robust analytical methods for their detection and quantification in biological matrices. High-performance liquid chromatography (HPLC) is the most widely used technique.

Experimental Protocol 2: Quantification of Ara-U in Plasma using HPLC

This protocol provides a framework for the analysis of Ara-U in plasma samples, which is crucial for pharmacokinetic studies of ara-C.[3]

Materials:

-

Plasma samples from subjects treated with ara-C

-

Perchloric acid for protein precipitation

-

Potassium carbonate for neutralization

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., ammonium acetate buffer)

-

Ara-U standard for calibration curve

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a defined volume of cold perchloric acid.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with potassium carbonate.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume of the prepared sample.

-

Elute the analytes isocratically or with a gradient.

-

Detect Ara-U by monitoring the absorbance at an appropriate wavelength (e.g., 260 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the Ara-U standard.

-

Calculate the concentration of Ara-U in the plasma samples by comparing their peak areas to the standard curve.

-

Self-Validation: The inclusion of an internal standard is highly recommended to account for variations in sample preparation and injection volume. The method should be validated for linearity, accuracy, precision, and sensitivity.

Conclusion and Future Directions

While this compound does not appear to be an endogenous metabolite with a defined biological role, the broader class of arabinose-containing uracil nucleotides is of significant interest to the scientific and medical communities. As metabolites of the important chemotherapeutic agent ara-C, their formation and subsequent biological activities have direct implications for cancer treatment. Furthermore, their potential as direct inhibitors of cellular and viral polymerases makes them attractive candidates for the development of new therapeutic agents.

Future research should focus on:

-

Elucidating the complete spectrum of kinases and phosphatases that act on arabinose-containing uracil nucleotides to better predict their intracellular concentrations and half-lives.

-

Designing novel arabinose-uracil nucleotide analogues with improved pharmacokinetic properties and enhanced selectivity for viral or cancer-specific targets.

-

Investigating the potential for synergistic effects when arabinose-containing nucleotides are used in combination with other chemotherapeutic agents.

By continuing to explore the synthesis, metabolism, and biological activity of these fascinating molecules, the research community can pave the way for the next generation of targeted therapies for cancer and viral diseases.

References

-

Effects of 5-azacytosine in DNA on enzymic uracil excision. (n.d.). PubMed. [Link]

-

Uracil arabinotide | C9H13N2O9P | CID 18817. (n.d.). PubChem. [Link]

-

Conversion of uracil and orotate to uridine 5'-phosphate by enzymes in lactobacilli. (1957). The Journal of Biological Chemistry, 226(2), 1093-1101. [Link]

-

Synthesis and Biological Evaluation of Arabinose 5-phosphate Mimics Modified at Position Five. (2014). Carbohydrate Research, 389, 69-75. [Link]

-

Cellular pharmacology of 1-beta-D-arabinofuranosylcytosine in human myeloid, B-lymphoid and T-lymphoid leukemic cells. (1986). Cancer Research, 46(11), 5829-5834. [Link]

-

Accumulation of arabinosyluracil 5'-triphosphate during arabinosylcytosine therapy in circulating blasts of patients with acute myelogenous leukemia. (1998). Clinical Cancer Research, 4(7), 1731-1736. [Link]

-

Presence and consequence of uracil in preneoplastic DNA from folate/methyl-deficient rats. (1997). Carcinogenesis, 18(11), 2071-2076. [Link]

-

Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. (2022). International Journal of Molecular Sciences, 23(17), 9998. [Link]

-

The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. (2022). Molecules, 27(15), 4886. [Link]

-

Metabolic pathway of ara-C. (n.d.). ResearchGate. [Link]

-

stearylphosphate, an orally administered long-acting derivative of low-dose 1-beta-D-arabinofuranosylcytosine. (1993). Cancer Research, 53(22), 5463-5468. [Link]

-

Polarization in the structures of uracil and thiouracils: Implication for binding with orotidine 5'-monophosphate decarboxylase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6341-6342. [Link]

-

Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells. (2018). Molecules, 23(11), 2959. [Link]

-

1-beta-D-arabinofuranosyl-5-(4-azidostyryl)-uracil 5'-triphosphate: synthesis and utilization as a photoaffinity labeling reagent for DNA polymerase alpha from cherry salmon, Oncorhynchus masou. (1989). Chemical & Pharmaceutical Bulletin, 37(10), 2663-2666. [Link]

-

Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications. (2021). Applied Microbiology and Biotechnology, 105(21-22), 8055-8072. [Link]

-

Inhibitor Properties of Some 5-substituted Uracil Acyclonucleosides, and 2,2'-anhydrouridines Versus Uridine Phosphorylase From E. Coli and Mammalian Sources. (1988). International Journal of Biochemistry, 20(9), 923-928. [Link]

-

Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, uracil arabinoside, in serum. (1983). Clinical Chemistry, 29(6), 1109-1111. [Link]

-

Arabinose biosynthesis is critical for salt stress tolerance in Arabidopsis. (2019). The New Phytologist, 223(2), 856-871. [Link]

-

1-beta-D-arabinofuranosylcytosine (Ara-C) enhances mitochondrial activities in human leukaemic cells. (1991). British Journal of Haematology, 79(3), 424-430. [Link]

-

URIDINE 5'-MONOPHOSPHATE (UMP) METABOLISING ENZYMES URACIL PHOSPHORIBOSYLTRANSFERASE AND OROTIDINE-5'-PHOSPHATE DECARBOXYLAS. (n.d.). Camels and Camelids. [Link]

-

Uracil Nucleotides: From Metabolic Intermediates to Neuroprotection and Neuroinflammation. (2008). Biochemical Pharmacology, 75(10), 1933-1945. [Link]

-

Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. (1998). Proceedings of the National Academy of Sciences of the United States of America, 95(14), 7933-7938. [Link]

-

Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses. (2023). bioRxiv. [Link]

-

Cellular pharmacology of N4-hexadecyl-1-beta-D-arabinofuranosylcytosine in the human leukemic cell lines K-562 and U-937. (1992). Cancer Research, 52(12), 3291-3296. [Link]

-

Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. (1985). Molecular Pharmacology, 28(5), 488-493. [Link]

-

Cytosine arabinoside transport and metabolism in acute leukemias and T cell lymphoblastic lymphoma. (1985). The Journal of Clinical Investigation, 76(5), 1757-1764. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, uracil arabinoside, in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-beta-D-arabinofuranosyl-5-(E)-(4-azidostyryl)-uracil 5'-triphosphate: synthesis and utilization as a photoaffinity labeling reagent for DNA polymerase alpha from cherry salmon, Oncorhynchus masou - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of combination chemotherapy of cytosine arabinoside (ara-C) and uracil arabinoside (ara-U) or tetrahydrouridine (THU) against murine leukemia L1210/0 in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Uracil Arabinose-5'-Phosphate (CAS 18354-06-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the CAS Number

Uracil arabinose-5'-phosphate (ara-UMP), identified by CAS number 18354-06-8, is a pyrimidine nucleotide analog of significant interest in modern pharmacology.[1] Far from being a mere laboratory curiosity, this molecule sits at the crossroads of antibacterial and antiviral research. Structurally, it is an isomer of the canonical uridine 5'-monophosphate (UMP), differing only in the stereochemistry at the 2' carbon of the sugar moiety. This seemingly minor alteration—an arabinose sugar instead of a ribose—profoundly impacts its biological recognition and function.

This guide provides an in-depth technical overview of ara-UMP, moving beyond basic chemical data to explore its biochemical significance, practical synthesis and analytical strategies, and its application as a critical tool in drug discovery. We will dissect its dual roles as both a key intermediate related to a novel antibacterial target and a precursor to potent viral polymerase inhibitors.

Core Physicochemical & Structural Data

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design.

Table 1: Chemical Identifiers for this compound [2][3]

| Identifier | Value |

| CAS Number | 18354-06-8 |

| IUPAC Name | [(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

| Molecular Formula | C₉H₁₃N₂O₉P |

| Molecular Weight | 324.18 g/mol |

| Canonical SMILES | C1=CN(C(=O)NC1=O)[C@H]2COP(=O)(O)O)O)O |

| InChIKey | DJJCXFVJDGTHFX-CCXZUQQUSA-N |

| Synonyms | 1-β-D-Arabinofuranosyluracil 5′-Monophosphate, Ara-UMP, Uracil arabinotide |

Table 2: Computed Physicochemical Properties [1][2]

| Property | Value | Significance in Research |

| XLogP3-AA | -3.6 | Indicates high hydrophilicity; crucial for buffer selection and chromatographic method development. |

| Hydrogen Bond Donors | 5 | High potential for interaction with protein active sites. |

| Hydrogen Bond Acceptors | 9 | High potential for interaction with protein active sites. |

| Topological Polar Surface Area | 166 Ų | Suggests poor passive membrane permeability, implying reliance on transporters for cellular uptake. |

| Rotatable Bond Count | 4 | Provides conformational flexibility for binding to enzyme targets. |

Ara-UMP is typically supplied as an off-white to pale beige solid.[1] As a phosphate ester, it is susceptible to hydrolysis under strongly acidic conditions and should be stored desiccated at low temperatures (-20°C is recommended) to ensure long-term stability.[4]

The Dual Faces of Ara-UMP in Biology

The scientific importance of ara-UMP stems from its involvement in two distinct, high-impact therapeutic areas.

A Key to Antibacterial Drug Design: The LPS Pathway Connection

In the realm of Gram-negative bacteria, the lipopolysaccharide (LPS) outer membrane is essential for survival and virulence.[5] A critical and highly conserved component of LPS is the inner core sugar, 3-deoxy-D-manno-oct-2-ulosonate (Kdo).[5] The biosynthesis of Kdo is an attractive, and as yet underexploited, pathway for the development of novel antibiotics.[4][5]

The very first committed step in this pathway is the reversible isomerization of D-ribulose-5-phosphate (a product of the pentose phosphate pathway) into D-arabinose-5-phosphate (A5P), the core sugar-phosphate of ara-UMP.[5][6] This reaction is catalyzed by the enzyme D-arabinose-5-phosphate isomerase (API) , often designated KdsD.[6][7]

Because A5P is not typically available through glycolysis, many Gram-negative pathogens rely solely on API for its production, making the enzyme a prime target for new antibacterial agents.[5][8] Understanding the interaction of A5P and its analogs with the API active site is therefore critical for inhibitor design.[7][9]

Caption: The initial steps of the Kdo biosynthetic pathway in Gram-negative bacteria.

A Precursor to Antivirals: The Polymerase Inhibition Mechanism

Nucleotide analogs are a cornerstone of antiviral therapy.[10] Their mechanism often involves intracellular phosphorylation to the active triphosphate form, followed by incorporation into the nascent viral genome by the viral polymerase, leading to chain termination or impaired replication.

Ara-UMP is the first phosphorylation product of Uracil Arabinoside (Ara-U). Further phosphorylation yields ara-UDP and then ara-UTP. Recent studies on viral polymerases, including that of SARS-CoV-2, have shown that arabinose-based nucleotides like ara-UTP are potent inhibitors.[10] While they compete relatively poorly with their natural counterparts for incorporation, once integrated into the RNA strand, they induce prolonged pausing of the polymerase, effectively stalling the replication process.[10] This inhibition occurs at the catalytic step immediately following the ara-NMP incorporation.[10]

Caption: Intracellular activation and mechanism of action for arabinose antivirals.

Synthesis and Purification Workflow

The reliable synthesis of high-purity ara-UMP is essential for research. A chemo-enzymatic approach is often the most efficient, leveraging the specificity of enzymes to overcome challenges of regioselective chemical phosphorylation.[11]

Recommended Synthesis Protocol: Enzymatic Phosphorylation

This protocol is based on the established high fidelity of nucleoside kinases for phosphorylating the 5'-hydroxyl group.[11] The precursor, 1-β-D-Arabinofuranosyluracil (Ara-U), is commercially available or can be synthesized via established methods.

Rationale: Enzymatic phosphorylation provides absolute regioselectivity for the 5'-position, avoiding complex protection-deprotection steps and yielding a cleaner product profile compared to many chemical phosphorylation agents (e.g., POCl₃).

Protocol:

-

Reaction Setup: In a sterile 50 mL conical tube, prepare the reaction mixture by adding the following components in order:

-

Tris-HCl Buffer (1 M, pH 7.5): 5 mL

-

Magnesium Chloride (MgCl₂, 1 M): 1 mL

-

1-β-D-Arabinofuranosyluracil (Ara-U, 100 mM stock): 10 mL (Final: 20 mM)

-

Adenosine Triphosphate (ATP, 500 mM stock): 12 mL (Final: 120 mM, as phosphate donor)

-

Nuclease-free water: to a final volume of 49.5 mL

-

-

Enzyme Addition: Add 0.5 mL of a suitable nucleoside kinase (e.g., Drosophila melanogaster deoxynucleoside kinase, expressed and purified). The final enzyme concentration should be optimized but typically ranges from 10-50 µg/mL.

-

Incubation: Incubate the reaction at 37°C with gentle agitation for 4-12 hours.

-

Reaction Monitoring: Monitor the conversion of Ara-U to Ara-UMP periodically. Withdraw a 10 µL aliquot, quench the reaction by adding 10 µL of 0.5 M EDTA, and analyze by RP-HPLC (see Section 5.1). The reaction is complete when the Ara-U starting material peak is no longer decreasing.

-

Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the kinase.

-

Clarification: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated protein. Carefully collect the supernatant containing the product, Ara-UMP.

Caption: A self-validating workflow for the synthesis of Ara-UMP.

Purification by Anion-Exchange Chromatography

Rationale: The negatively charged phosphate group of Ara-UMP allows for excellent separation from uncharged starting material (Ara-U) and the highly charged ATP/ADP/AMP species using anion-exchange chromatography (AEC).

Protocol:

-

Column: Use a strong anion-exchange column (e.g., Q-Sepharose or a pre-packed Mono Q column) equilibrated with 20 mM Tris-HCl, pH 8.0 (Buffer A).

-

Loading: Load the clarified supernatant from the synthesis step onto the equilibrated column.

-

Washing: Wash the column with 5-10 column volumes of Buffer A to elute any unbound Ara-U.

-

Elution: Elute the bound nucleotides using a linear gradient of 0-100% Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 20 column volumes.

-

Fraction Collection: Collect fractions and monitor the absorbance at 262 nm. Ara-UMP will elute after AMP and ADP but before ATP due to its single phosphate group.

-

Desalting: Pool the pure fractions containing Ara-UMP and desalt using a suitable method, such as dialysis, size-exclusion chromatography, or repeated lyophilization.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and concentration of the synthesized ara-UMP.

Purity Assessment by Reversed-Phase HPLC

Rationale: RP-HPLC is a rapid and reliable method to determine the purity of the final product and to monitor reaction progress. The inclusion of an ion-pairing agent is often beneficial for retaining the highly polar nucleotide.

Table 3: Recommended RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 100 mM potassium phosphate buffer, pH 6.0 |

| Mobile Phase B | 100% Acetonitrile |

| Gradient | 0-5 min: 2% B; 5-20 min: 2-30% B (linear) |

| Flow Rate | 1.0 mL/min |

| Detection | UV, 262 nm |

| Injection Volume | 10 µL |

Expected Outcome: Ara-UMP, being more polar than Ara-U, will have a shorter retention time. A purity of >95% by peak area is considered standard for research applications.

Identity Confirmation by LC-MS and NMR

-

Mass Spectrometry (MS): Direct infusion or LC-MS analysis should be performed to confirm the molecular weight.

-

Expected m/z (ESI-): 323.03 [M-H]⁻

-

Expected m/z (ESI+): 325.05 [M+H]⁺

-

-

Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation.

-

³¹P NMR: A characteristic singlet in the phosphate region (approx. 0-5 ppm) confirms the presence of the monophosphate.

-

¹H NMR: Will show characteristic signals for the uracil base protons and the arabinose sugar protons, with coupling constants confirming the β-anomeric configuration and arabinose stereochemistry.

-

Applications in the Modern Research Pipeline

High-purity ara-UMP is not an end-product but a critical tool for advancing drug discovery programs.

-

Antibacterial Target Validation: It serves as a vital positive control and reference standard in the development of high-throughput screening assays for inhibitors of API (KdsD).[7]

-

Structural Biology: Co-crystallization of ara-UMP or its non-hydrolyzable analogs with API can provide invaluable structural insights into the enzyme's active site, guiding structure-based drug design.[9]

-

Antiviral Research: It is the key starting material for the synthesis of ara-UTP, the active triphosphate form needed for in vitro viral polymerase inhibition assays.[10]

-

Metabolic Studies: As a known metabolite of Ara-U, it is used as an analytical standard to study the intracellular metabolism and activation pathways of potential arabinoside-based prodrugs.[12]

Conclusion and Future Outlook

This compound (CAS 18354-06-8) is a molecule of substantial utility for the drug development community. Its unique structural features place it at the center of two distinct but equally important therapeutic strategies: the disruption of the essential LPS layer in Gram-negative bacteria and the termination of viral replication. The technical protocols and scientific context provided herein are designed to empower researchers to synthesize, analyze, and effectively deploy this compound in their discovery efforts. As the challenges of antimicrobial resistance and viral pandemics continue to grow, the intelligent application of such precisely characterized chemical tools will be paramount in developing the next generation of therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18817, Uracil arabinotide. Retrieved from [Link].

-

Gao, N., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences. Available at: [Link].

-

Rizzi, M., et al. (2014). Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].

-

Wikipedia contributors. (2023, July 19). Arabinose-5-phosphate isomerase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18323, Uracil Arabinoside. Retrieved from [Link].

-

Yep, A., et al. (2014). Synthesis and Biological Evaluation of Arabinose 5-phosphate Mimics Modified at Position Five. ChemMedChem. Available at: [Link].

-

Véliz, E. A., et al. (2019). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules. Available at: [Link].

-

Human Metabolome Database. Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734). Retrieved from [Link].

-

Gao, N., et al. (2023). Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. International Journal of Molecular Sciences. Available at: [Link].

-

ResearchGate. (2015). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Retrieved from [Link].

-

ResearchGate. (2014). Pathway for metabolism of l-arabinose in bacteria. Retrieved from [Link].

-

ResearchGate. (2014). Arabinose 5-phosphate isomerase as a target for antibacterial design: Studies with substrate analogues and inhibitors. Retrieved from [Link].

-

precisionFDA. URACIL ARABINOTIDE. Retrieved from [Link].

-

Iljazi, E., et al. (2020). A proposed pathway from D-glucose to D-arabinose in eukaryotes. Journal of Biological Chemistry. Available at: [Link].

-

Gourlay, L. J., et al. (2014). Structural analysis of arabinose-5-phosphate isomerase from Bacteroides fragilis and functional implications. Acta Crystallographica Section D, Biological Crystallography. Available at: [Link].

-

D'Souza, S., et al. (2024). Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses. PNAS. Available at: [Link].

-

Bryson, S. M., et al. (1980). High-pressure liquid chromatographic methods for determining arabinosyladenine-5'-monophosphate, arabinosyladenine, and arabinosylhypoxanthine in plasma and urine. Antimicrobial Agents and Chemotherapy. Available at: [Link].

-

ResearchGate. (2014). Pathways of l-arabinose metabolism in bacteria. Retrieved from [Link].

-

Tamborini, L., et al. (2020). An Enzymatic Flow-Based Preparative Route to Vidarabine. Catalysts. Available at: [Link].

-

Scott, A. E., et al. (2016). The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei. Infection and Immunity. Available at: [Link].

-

Panderi, I., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules. Available at: [Link].

-

Li, Y., et al. (2023). Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2. Current Issues in Molecular Biology. Available at: [Link].

-

SIELC Technologies. Phosphate. Application Note. Retrieved from [Link].

-

Prakash, T. P., et al. (2015). Identification of metabolically stable 5'-phosphate analogs that support single-stranded siRNA activity. Nucleic Acids Research. Available at: [Link].

-

Hanoi College of Pharmacy. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food. Retrieved from [Link].

Sources

- 1. guidechem.com [guidechem.com]

- 2. Uracil arabinotide | C9H13N2O9P | CID 18817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. D-阿拉伯糖5-磷酸 二钠盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Structural analysis of arabinose-5-phosphate isomerase from Bacteroides fragilis and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabinose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 7. Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Uracil Arabinoside | C9H12N2O6 | CID 18323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Uracil Arabinose-5'-Phosphate

Introduction: The Significance of Uracil Arabinose-5'-Phosphate and the Need for Robust Quantification

This compound (ara-UMP) is a nucleotide sugar of significant interest in various fields of biological research and drug development. As an analogue of uridine monophosphate (UMP), it can be implicated in metabolic pathways involving nucleotide and sugar metabolism. Its quantification is crucial for understanding enzymatic activities, monitoring cellular metabolic fluxes, and in the development of therapeutic agents that may interact with these pathways.

High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation and quantification of nucleotides and related compounds. The inherent polarity and charge of this compound, conferred by the phosphate group, present a unique set of challenges for chromatographic separation. This document provides a comprehensive, field-proven protocol for the robust analysis of this compound using anion-exchange chromatography, ensuring high sensitivity, specificity, and reproducibility. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the methodology.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₂O₉P | |

| Molecular Weight | 324.18 g/mol | [1] |

| Charge at Neutral pH | Negative (due to the phosphate group) | General Chemical Principle |

| UV Absorbance Maximum | ~260-262 nm | [2] |

The presence of the phosphate group makes this compound highly polar and negatively charged at neutral to alkaline pH, making anion-exchange chromatography the separation mode of choice. The uracil moiety provides a strong chromophore, enabling sensitive UV detection.

Experimental Workflow: A Visual Overview

The following diagram outlines the complete workflow from sample preparation to data analysis.

Caption: A comprehensive workflow for the HPLC analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation from Cell Culture

The goal of sample preparation is to efficiently extract the analyte from the biological matrix while removing interfering substances like proteins and lipids. Perchloric acid extraction is a common and effective method for nucleotides.[3]

Materials and Reagents:

-

Perchloric acid (PCA), 0.5 M, ice-cold

-

Potassium hydroxide (KOH), 1 M, ice-cold

-

HPLC-grade water

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Step-by-Step Protocol:

-

Cell Harvesting: Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add 200 µL of ice-cold 0.5 M PCA to the cell pellet (for approximately 1-5 million cells). Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

-

Incubation: Incubate the mixture on ice for 10 minutes.

-

Neutralization and Protein Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

Precipitation of PCA: Neutralize the extract by adding 1 M KOH dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.5. The addition of potassium ions will precipitate the perchlorate as potassium perchlorate (KClO₄).

-

Final Clarification: Incubate on ice for 10 minutes to ensure complete precipitation of KClO₄. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Sample Collection: Carefully collect the supernatant, which contains the nucleotide extract, and transfer it to an HPLC vial for analysis. If not analyzing immediately, store the extract at -80°C.

Part 2: HPLC Method

This method utilizes a strong anion-exchange column, the Dionex CarboPac PA1, which is well-suited for the separation of phosphorylated sugars and nucleotides.[2][4] A salt gradient is employed to elute the negatively charged analytes.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Analytical Column: Dionex CarboPac PA1 (4 x 250 mm) or similar strong anion-exchange column.

-

Guard Column: Dionex CarboPac PA1 Guard Column (4 x 50 mm).[5]

Mobile Phases:

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: 1.0 M Sodium Acetate in HPLC-grade water.

-

Mobile Phase C: 100 mM Sodium Hydroxide (NaOH) in HPLC-grade water.

Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Provides optimal separation and peak shape on a 4 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times by minimizing temperature fluctuations. |

| UV Detection | 262 nm | This is near the absorbance maximum for uracil-containing nucleotides, providing high sensitivity.[2] |

| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on sample concentration. |

Gradient Elution Program:

| Time (min) | %A (Water) | %B (1.0 M NaOAc) | %C (100 mM NaOH) |

| 0.0 | 90 | 5 | 5 |

| 5.0 | 90 | 5 | 5 |

| 25.0 | 50 | 45 | 5 |

| 30.0 | 50 | 45 | 5 |

| 31.0 | 90 | 5 | 5 |

| 40.0 | 90 | 5 | 5 |

Rationale for the Gradient: The initial low salt concentration allows for the binding of this compound to the anion-exchange column. The gradual increase in sodium acetate concentration increases the ionic strength of the mobile phase, leading to the elution of the analyte. The constant low concentration of NaOH maintains a high pH to ensure the phosphate group is deprotonated and interacts strongly with the stationary phase.

Part 3: Data Analysis and Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in HPLC-grade water. Perform a serial dilution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

-

Calibration Curve: Inject each standard in triplicate and record the peak area at the retention time corresponding to this compound.

-

Linear Regression: Plot the mean peak area against the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Sample Quantification: Inject the prepared samples. Integrate the peak area for this compound and use the calibration curve equation to calculate its concentration in the sample.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation Parameters:

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a Diode Array Detector (DAD) is recommended. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) of ≥ 0.99 for the calibration curve over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the expected concentrations in the samples. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed by spike-recovery experiments at three different concentrations. Recovery should be within 90-110%. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 5%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. Inappropriate mobile phase pH. | Clean the column according to the manufacturer's instructions. Ensure the mobile phase pH is correctly prepared. |

| Variable Retention Times | Fluctuation in column temperature. Inconsistent mobile phase composition. Pump malfunction. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and degas thoroughly. Check the pump for leaks and ensure proper functioning. |

| Low Sensitivity | Low sample concentration. Incorrect detection wavelength. Detector malfunction. | Concentrate the sample if possible. Verify the UV detector is set to 262 nm. Check the detector lamp. |

| Extraneous Peaks | Sample contamination. Mobile phase contamination. Carryover from previous injections. | Use high-purity solvents and reagents. Filter samples before injection. Run a blank injection to check for carryover. |

Conclusion

This application note provides a detailed and robust protocol for the HPLC analysis of this compound. By employing anion-exchange chromatography with UV detection, this method offers the specificity and sensitivity required for accurate quantification in complex biological matrices. The emphasis on the rationale behind experimental choices and the inclusion of a comprehensive method validation strategy ensures that researchers can implement this protocol with confidence, leading to reliable and reproducible results in their scientific investigations.

References

-

Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. PMC - NIH. [Link]

-

A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PMC - NIH. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022). [Link]

-

Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical Biochemistry. (1987). [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). [Link]

-

Anion-exchange high-performance liquid chromatography with conductivity detection for the analysis of phytic acid in food. Horizon IRD. [Link]

-

Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. (2021). [Link]

-

UV absorbance DNA quantitation. BMG LABTECH. [Link]

-

Uracil arabinotide. PubChem - NIH. [Link]

-

MEASUREMENT OF PLANT NUCLEOTIDES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Procedures are described for the chromatographic isol. USDA ARS. [Link]

-

Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Archemica. [Link]

Sources

Application and Protocol Guide: High-Resolution Separation of Uracil Arabinoside using Thin-Layer Chromatography

Introduction: The Analytical Imperative for Uracil Arabinoside Purity

Uracil arabinoside (Ara-U), a nucleoside analogue, is a compound of significant interest in pharmaceutical and biomedical research.[1][2] It serves as a metabolite of the potent chemotherapeutic agent cytarabine (Ara-C) and possesses intrinsic biological activities, including potential antiviral and anti-proliferative properties.[1][3] The synthesis and purification of Ara-U often result in mixtures containing structurally similar impurities, such as the parent nucleobase (uracil) and other related nucleoside analogues.[4][5] Consequently, a robust, reliable, and accessible analytical method is paramount to ensure the purity and quality of uracil arabinoside for research and drug development applications.[6]

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile platform for the qualitative and semi-quantitative analysis of such compounds. This application note provides a comprehensive, field-proven protocol for the separation of uracil arabinoside from its common impurities using TLC. We will delve into the scientific rationale behind the selection of the stationary and mobile phases, provide a detailed step-by-step methodology, and discuss how the inherent design of this protocol ensures trustworthy and reproducible results.

Scientific Principles: Mastering the Separation of Polar Analytes

The successful TLC separation of uracil arabinoside hinges on understanding its physicochemical properties and leveraging the principles of chromatography.

Analyte Characteristics: The Challenge of Polarity

Uracil arabinoside is a highly polar molecule due to the presence of a uracil base linked to an arabinose sugar moiety.[1] This high polarity means it will have strong interactions with polar stationary phases. In normal-phase TLC, where a polar stationary phase is used, highly polar compounds tend to adhere strongly to the plate, resulting in low retention factor (Rf) values and poor separation from other polar components.[7]

Stationary Phase Selection: The Foundation of Separation

For the separation of polar compounds like nucleosides, silica gel is the most commonly used stationary phase, employed in over 80% of TLC separations. Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.[7] For this application, we will utilize Silica Gel 60 F254 TLC plates . The "F254" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under 254 nm light.[8][9]

Mobile Phase Optimization: The Key to Resolution

The choice of the mobile phase is critical for achieving effective separation. Since uracil arabinoside is highly polar, a relatively polar mobile phase is required to compete with the stationary phase for interaction with the analyte and facilitate its movement up the plate. However, a mobile phase that is too polar will cause all components to migrate with the solvent front, resulting in poor resolution.

A common challenge with separating highly polar compounds like nucleosides on silica is their tendency to streak rather than form distinct spots.[10] This is often due to strong, non-ideal interactions with the acidic silanol groups on the silica surface. To counteract this, a small amount of a basic modifier, such as ammonium hydroxide or triethylamine, is often added to the mobile phase.[10][11] This modifier helps to deprotonate the acidic silanol groups, reducing tailing and improving spot shape.[11]

Considering these factors, a mobile phase system based on a mixture of a chlorinated solvent, an alcohol, and a basic modifier is highly effective. The protocol detailed below utilizes a chloroform:methanol:ammonium hydroxide system.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the TLC protocol for uracil arabinoside separation.

Caption: Workflow for TLC separation of uracil arabinoside.

Detailed Experimental Protocol

This protocol is designed for the separation of uracil arabinoside from potential impurities like uracil.

Materials and Reagents

-

TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates

-

Uracil Arabinoside Standard: Certified Reference Material (CRM) or a well-characterized in-house standard.[6]

-

Uracil Standard: As a potential impurity reference.

-

Mobile Phase Solvents:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Hydroxide (28-30%)

-

-

Sample Solvent: Methanol or a mixture of methanol and water.

-

TLC Developing Chamber

-

Capillary Tubes or Micropipette for spotting

-

UV Lamp (254 nm)

-

Optional Staining Reagent: Potassium permanganate solution.

Step-by-Step Methodology

-

Plate Preparation and Activation:

-

Handle the TLC plate only by the edges to avoid contaminating the surface.

-

Using a pencil, gently draw a faint origin line approximately 1.0 cm from the bottom of the plate.

-

To activate the silica gel, place the plate in an oven at 110-120°C for 20-30 minutes. This removes adsorbed water, which can affect the reproducibility of the separation.

-

Allow the plate to cool to room temperature in a desiccator before use.

-

-

Sample and Standard Preparation:

-

Prepare a solution of the uracil arabinoside sample to be analyzed at a concentration of approximately 1 mg/mL in the chosen sample solvent.

-

Prepare separate solutions of the uracil arabinoside and uracil standards at the same concentration.

-

-

Spotting the Plate:

-

Using a capillary tube or micropipette, apply 1-2 µL of each solution as a small, discrete spot on the origin line.

-

Ensure the spots are small and concentrated to maximize separation efficiency. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the amount of sample.

-

Leave sufficient space between the spots to prevent them from merging during development.

-

-

Mobile Phase Preparation and Chamber Saturation:

-

Prepare the mobile phase by mixing Chloroform:Methanol:Ammonium Hydroxide in a volumetric ratio of 80:20:2 .

-

Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

-

Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for reproducible results and to prevent the solvent front from developing unevenly.

-

Close the chamber and allow it to equilibrate for at least 20-30 minutes.

-

-

Development of the Chromatogram:

-

Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase.

-

Close the chamber and allow the mobile phase to ascend the plate by capillary action.

-

Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.

-

Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

-

-

Visualization and Data Analysis:

-

Allow the plate to air-dry completely in a fume hood to evaporate the mobile phase.

-

Visualize the separated spots by placing the plate under a UV lamp at 254 nm.[8] Uracil and uracil arabinoside, being conjugated systems, will absorb UV light and appear as dark spots against the fluorescent green background.[8][9]

-

Circle the outline of each spot with a pencil.

-

(Optional) For further visualization, especially for compounds that do not absorb UV well, a chemical stain can be used. A potassium permanganate stain can be effective for visualizing compounds with oxidizable groups like the hydroxyl groups on the arabinose sugar.[8]

-

Calculate the Retention Factor (Rf) for each spot using the following formula:

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

-

Data Presentation and Interpretation

The separation efficiency is evaluated by the difference in Rf values between uracil arabinoside and its potential impurities.

| Compound | Expected Rf Value Range* | Observations |

| Uracil Arabinoside | 0.25 - 0.35 | Due to its high polarity, it will have a lower Rf value than the uracil base. |

| Uracil | 0.45 - 0.55 | Being less polar than its nucleoside, it will travel further up the plate. |

*Note: These are typical values. Actual Rf values can vary slightly depending on the specific experimental conditions (e.g., temperature, humidity, chamber saturation).

Trustworthiness: A Self-Validating System

The reliability of this TLC protocol is ensured through several key design elements that create a self-validating system for routine analysis.

-

Specificity: The use of a specific mobile phase composition is optimized to provide a clear separation between uracil arabinoside and its less polar parent base, uracil.[12][13] The inclusion of reference standards on the same plate allows for direct comparison and confident identification of the analyte spot based on its Rf value.

-

Precision: Key parameters are controlled to ensure reproducibility. Plate activation at a consistent temperature and time, along with pre-saturation of the developing chamber, minimizes variability in the chromatographic process.[14] This leads to consistent Rf values for repeated analyses of the same sample.

-

Robustness: The method is robust against minor variations in the mobile phase composition. Small changes in the solvent ratios will still result in the separation of uracil arabinoside and uracil, although the absolute Rf values may shift slightly. The relative separation will be maintained.[15]

This protocol aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize specificity, precision, and robustness for chromatographic methods.[12][13][16]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| Streaking or Tailing of Spots | - Sample overloading.- Sample is too acidic/basic.- Incomplete chamber saturation. | - Dilute the sample or apply a smaller volume.[10]- Ensure the mobile phase contains the ammonium hydroxide modifier.[10][11]- Allow for adequate chamber saturation time (at least 20-30 min). |

| Rf Values are Too Low (Spots at the bottom) | - Mobile phase is not polar enough. | - Increase the proportion of methanol in the mobile phase (e.g., to a Chloroform:Methanol ratio of 75:25). |

| Rf Values are Too High (Spots at the top) | - Mobile phase is too polar. | - Decrease the proportion of methanol in the mobile phase (e.g., to a Chloroform:Methanol ratio of 85:15). |

| No Spots Visible Under UV Light | - Insufficient sample concentration.- Compound does not absorb UV at 254 nm. | - Re-spot the plate with a more concentrated sample.- Use a chemical stain like potassium permanganate for visualization.[8] |

Conclusion

This application note provides a robust and reliable Thin-Layer Chromatography protocol for the effective separation of uracil arabinoside. By understanding the chemical principles at play and carefully controlling the experimental parameters, researchers, scientists, and drug development professionals can confidently assess the purity of their uracil arabinoside samples. The inherent simplicity and cost-effectiveness of this TLC method make it an invaluable tool for routine analysis in both research and quality control settings.

References

-

TLC Separation of Nucleosides. Chromatography Forum. [Link]

-

Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography. PubMed. [Link]

-

Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

-

Chromatographic analysis (TLC) of uracil arabinoside, cytosine arabinoside, uracil and cytosine in human plasma. PubMed. [Link]

-

2.3D: Separation Theory. Chemistry LibreTexts. [Link]

-

Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI. [Link]

-

Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

-

Validation of thin layer and high performance thin layer chromatographic methods. ScienceDirect. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

-

2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

-

Analysis of natural nucleosides and their derivatives by thin-layer chromatography. ResearchGate. [Link]

-

TLC troubleshooting. ChemBAM. [Link]

-

Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. PubMed. [Link]

-

Thin-layer chromatographic analysis of uracil and dihydrouracil catabolic products. ResearchGate. [Link]

-

ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. [Link]

-

R F value of fi ve nucleobases on cellulose layers developed with micellar buffer mobile phases (M -M ). ResearchGate. [Link]

-

Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. [Link]

-

Visualizing a TLC plate. YouTube. [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

-

Thin Layer Chromatography (TLC). University of Calgary. [Link]

-

Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. PMC - NIH. [Link]

-

Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters. [Link]

-

Visualising plates. University of York, Chemistry Teaching Labs. [Link]

-

Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? ResearchGate. [Link]

-

TLC Visualization Methods. University of Colorado Boulder. [Link]

-

Validation of HPLC and TLC analytical methods to... Ovid. [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Separation of nucleosides and nucleobases. Diduco. [Link]

-

Investigation of Rf value-based components from TLC for antibacterial activity in Cymbopogon citrates. IJFMR. [Link]

-

Thin-layer chromatography (TLC) of glycolipids. JCGGDB. [Link]

-

Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. PubMed. [Link]

-

Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. [Link]

-

In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate? Reddit. [Link]

-

Uracil 1-beta-D-arabinofuranoside. PubChem. [Link]

-

Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

-

Thin Layer Chromatography | Principle and Methods. YouTube. [Link]

-

Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia. PubMed. [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed. [Link]

Sources

- 1. CAS 3083-77-0: Uracil arabinoside | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uracil Arabinoside Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 10. chembam.com [chembam.com]

- 11. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]

- 15. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

Application Note: Quantitative Analysis of Arabinose-Nucleoside Analogs in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Analytical Imperative for Arabinose-Nucleoside Analogs

Arabinose-nucleoside analogs, such as Vidarabine (Ara-A) and Cytarabine (Ara-C), represent a critical class of therapeutic agents. Their unique structure, featuring an arabinose sugar moiety in place of the natural ribose, endows them with potent antiviral and antineoplastic properties. Ara-A is active against herpes simplex and varicella zoster viruses, while Ara-C is a cornerstone in the treatment of acute myeloid leukemia (AML) and lymphomas.[1][2] The clinical efficacy and safety of these drugs are directly linked to their pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to accurately and sensitively quantify these compounds and their metabolites in complex biological matrices like plasma, serum, and urine is paramount for drug development, clinical pharmacology, and therapeutic drug monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose.[3] Its superior sensitivity, specificity, and speed allow for the precise measurement of drug concentrations, even at the low levels often encountered in clinical studies. This application note provides a comprehensive guide to developing and implementing robust LC-MS/MS methods for the analysis of arabinose-nucleoside analogs, grounded in the principles of bioanalytical chemistry and field-proven laboratory practices.

Core Principles: Structures and Fragmentation Behavior

The analytical strategy for any molecule begins with understanding its fundamental chemical properties. Arabinose-nucleoside analogs are polar molecules composed of a nucleobase (adenine for Ara-A, cytosine for Ara-C) linked to an arabinofuranose sugar.

Caption: Chemical structures of Vidarabine (Ara-A) and Cytarabine (Ara-C).

Under electrospray ionization (ESI), these analogs readily form protonated molecules [M+H]⁺ in positive ion mode. The subsequent fragmentation induced in the collision cell of a tandem mass spectrometer is highly predictable and diagnostic. The most labile bond is the N-glycosidic bond connecting the sugar to the nucleobase.

Causality of Fragmentation: The charge on the protonated molecule is often localized on the nucleobase. Collision-induced dissociation (CID) provides sufficient energy to cleave the N-glycosidic bond, resulting in a neutral loss of the arabinose sugar moiety (mass ≈ 132 Da). The resulting stable, charged fragment is the protonated nucleobase itself. This consistent fragmentation pathway provides a highly specific transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, which is the key to achieving high selectivity and sensitivity in complex biological samples.[3]

Caption: Characteristic fragmentation pathway of arabinose-nucleoside analogs in MS/MS.

The Integrated Analytical Workflow

A successful bioanalytical method is a self-validating system where each step is optimized to ensure accuracy and reproducibility. The workflow below outlines the critical stages from sample receipt to final data generation.

Caption: Integrated workflow for the quantitative analysis of arabinose-nucleoside analogs.

Detailed Application Protocols

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to remove matrix components (proteins, phospholipids, salts) that interfere with analysis while efficiently recovering the analyte of interest.

Protocol 1: Protein Precipitation (PPT) - Rapid and Effective

This method is ideal for high-throughput screening and when sample volumes are small. It works by denaturing proteins with an organic solvent, causing them to precipitate out of solution.

-

Rationale: Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography mobile phases. The inclusion of a stable isotope-labeled internal standard (SIL-IS) at the very first step is critical to correct for variability in extraction recovery and matrix effects.[4]

-

Step-by-Step Protocol:

-

Thaw plasma/serum samples on ice. Vortex to ensure homogeneity.

-

Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of working internal standard solution (e.g., ¹³C,¹⁵N-labeled Ara-C in 50% methanol).

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 60 seconds to ensure complete protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

-

Centrifuge one final time to pellet any insoluble debris and transfer to an autosampler vial for injection.

-

Protocol 2: Solid-Phase Extraction (SPE) - For Highest Purity

SPE provides a more thorough cleanup than PPT, removing a wider range of interferences and potentially concentrating the analyte. A mixed-mode or cation-exchange sorbent is often effective for polar, basic compounds like nucleoside analogs.[5]

-

Rationale: SPE separates the analyte from matrix components based on differences in their physical and chemical properties. The conditioning step wets the sorbent, the loading step retains the analyte, the wash step removes interferences, and the elution step recovers the purified analyte.[6]

-

Step-by-Step Protocol (using a Cation-Exchange Cartridge):

-

Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to go dry.

-

Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Add internal standard.

-

Load: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. This removes neutral and acidic interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 8-10).

-

Liquid Chromatography: Achieving Selective Separation

The primary goal of the LC separation is to resolve the analytes from endogenous matrix components that could cause ion suppression or are isobaric (have the same mass). For cytarabine, separation from endogenous cytidine is a key challenge.[5]

-

Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds. The use of formic acid in the mobile phase aids in protonation of the analytes for positive mode ESI and improves peak shape. A gradient elution allows for efficient separation of analytes and elution of more strongly retained matrix components.

-

Protocol 3: Generic Reversed-Phase LC Method

-

LC System: UHPLC system capable of binary gradient elution.

-

Column: High Strength Silica C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

| Time (min) | Flow Rate (mL/min) | %B |

| 0.0 | 0.4 | 2 |

| 3.0 | 0.4 | 60 |

| 3.1 | 0.4 | 95 |

| 4.0 | 0.4 | 95 |

| 4.1 | 0.4 | 2 |

| 5.0 | 0.4 | 2 |

| Table 1: Example LC Gradient for Arabinose-Nucleoside Analog Analysis. |

Mass Spectrometry: Sensitive and Specific Detection

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.

-

Rationale: MRM provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for each analyte. This "mass filtering" in two stages effectively eliminates chemical noise, resulting in excellent signal-to-noise ratios and low limits of quantification.[7]

-

Protocol 4: MS/MS Parameter Optimization

-

Infuse a standard solution of the analyte directly into the mass spectrometer.

-

In Q1 scan mode, identify the m/z of the protonated precursor ion [M+H]⁺.

-

Perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions. The [Nucleobase+H]⁺ ion is typically the ideal choice.

-

Optimize the collision energy (CE) and fragmentor/cone voltage for the selected MRM transition to achieve maximum product ion intensity.

-

Repeat for the internal standard.

-

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| Vidarabine (Ara-A) | 268.1 | 136.1 | 100 | 100 | 15 |

| Cytarabine (Ara-C) | 244.1 | 112.1 | 100 | 80 | 12 |

| Ara-C ¹³C₉,¹⁵N₂ (IS) | 255.1 | 117.1 | 100 | 80 | 12 |

| Table 2: Optimized MRM Parameters for Key Arabinose-Nucleoside Analogs.[2][3][8] Note: Voltages are instrument-dependent and require empirical optimization. |

Data Analysis, Quantification, and Troubleshooting

Quantification: Analyte concentration is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio (analyte peak area / internal standard peak area) against the known concentration of prepared calibration standards. A linear regression with 1/x² weighting is typically applied.

Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |